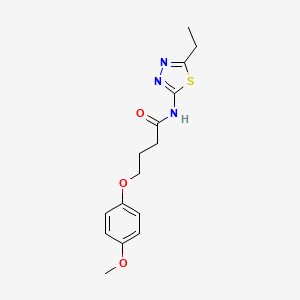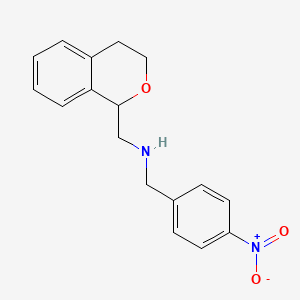
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-etil-1,3,4-tiadiazol-2-il)-4-(4-metoxifenoxi)butanamida es un compuesto orgánico sintético que pertenece a la clase de derivados de tiadiazol. Este compuesto se caracteriza por la presencia de un anillo de tiadiazol, un grupo etilo, un grupo metoxifenoxi y una porción de butanamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(5-etil-1,3,4-tiadiazol-2-il)-4-(4-metoxifenoxi)butanamida típicamente implica los siguientes pasos:
Formación del anillo de tiadiazol: El anillo de tiadiazol se puede sintetizar mediante la ciclización de precursores apropiados, como tiosemicarbazidas, con ácidos carboxílicos o sus derivados en condiciones ácidas o básicas.
Introducción del grupo etilo: El grupo etilo se puede introducir mediante reacciones de alquilación utilizando haluros de etilo en presencia de una base.
Unión del grupo metoxifenoxi: El grupo metoxifenoxi se puede unir a través de reacciones de sustitución nucleofílica que involucran metoxifenoles y grupos salientes apropiados.
Formación de la porción de butanamida: La porción de butanamida se puede formar haciendo reaccionar los compuestos intermedios con cloruro de butanoílo o derivados de ácido butanoico en condiciones adecuadas.
Métodos de producción industrial: La producción industrial de N-(5-etil-1,3,4-tiadiazol-2-il)-4-(4-metoxifenoxi)butanamida puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas, catalizadores eficientes y procesos de flujo continuo para garantizar un alto rendimiento y pureza.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiadiazol o el grupo etilo, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en la porción de butanamida, convirtiéndolo potencialmente en una amina.
Reactivos y condiciones comunes:
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en condiciones básicas.
Principales productos formados:
Oxidación: Sulfóxidos, sulfonas o derivados hidroxilados.
Reducción: Aminas o alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Estudiado por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-(5-etil-1,3,4-tiadiazol-2-il)-4-(4-metoxifenoxi)butanamida implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad.
Vías involucradas: Puede influir en varias vías bioquímicas, incluidas las relacionadas con la señalización celular, el metabolismo y la expresión génica.
Comparación Con Compuestos Similares
N-(5-etil-1,3,4-tiadiazol-2-il)-4-(4-metoxifenoxi)butanamida se puede comparar con otros derivados de tiadiazol y compuestos relacionados:
Compuestos similares: Los ejemplos incluyen N-(5-metil-1,3,4-tiadiazol-2-il)-4-(4-metoxifenoxi)butanamida y N-(5-etil-1,3,4-tiadiazol-2-il)-4-(4-hidroxifenoxi)butanamida.
Propiedades
Fórmula molecular |
C15H19N3O3S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C15H19N3O3S/c1-3-14-17-18-15(22-14)16-13(19)5-4-10-21-12-8-6-11(20-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,16,18,19) |
Clave InChI |
UWMBSZPCDVWCBI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621264.png)
![2-[2,3-Dimethyl(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B11621269.png)
![4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide](/img/structure/B11621272.png)
![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621282.png)
![N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide](/img/structure/B11621289.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11621293.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621312.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621318.png)
![methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621321.png)
![7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621328.png)
![Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11621340.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11621351.png)
